Tert-butyl 3-ethenylpiperidine-1-carboxylate

Purity Quality Control Provenance

Tert-butyl 3-ethenylpiperidine-1-carboxylate (synonyms: 1-Boc-3-vinylpiperidine, 3-vinylpiperidine-1-carboxylic acid tert-butyl ester) is a heterocyclic building block featuring a saturated piperidine core protected at the nitrogen with a tert-butoxycarbonyl (Boc) group and substituted at the 3-position with a vinyl (ethenyl) group. Its molecular formula is C₁₂H₂₁NO₂ with a molecular weight of 211.30 g·mol⁻¹.

Molecular Formula C12H21NO2
Molecular Weight 211.3 g/mol
CAS No. 146667-87-0
Cat. No. B129423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-ethenylpiperidine-1-carboxylate
CAS146667-87-0
Molecular FormulaC12H21NO2
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C=C
InChIInChI=1S/C12H21NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3
InChIKeyJCQBWMAWTUBARI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-Ethenylpiperidine-1-Carboxylate (CAS 146667-87-0): A Vinyl-Functionalized N-Boc-Piperidine Building Block for Diversifiable Synthesis


Tert-butyl 3-ethenylpiperidine-1-carboxylate (synonyms: 1-Boc-3-vinylpiperidine, 3-vinylpiperidine-1-carboxylic acid tert-butyl ester) is a heterocyclic building block featuring a saturated piperidine core protected at the nitrogen with a tert-butoxycarbonyl (Boc) group and substituted at the 3-position with a vinyl (ethenyl) group. Its molecular formula is C₁₂H₂₁NO₂ with a molecular weight of 211.30 g·mol⁻¹. The compound is classified as a N-protected 3-vinylpiperidine derivative and is utilized predominantly as a synthetic intermediate in medicinal chemistry and organic synthesis . The vinyl substituent confers a reactive alkene handle orthogonal to the Boc-protected amine, while the C-3 substitution creates a stereogenic center, enabling procurement of the racemate or single enantiomers (R or S) [1].

Orthogonal handlesBoc amine and terminal vinyl permit sequential deprotection and diversification
Chiral building blockRacemate and both enantiomers (R/S) available for asymmetric synthesis
Diversifiable alkeneSupports Heck, metathesis, hydroboration, and Michael addition chemistries

Why Generic Substitution Fails: Positional, Electronic, and Reactivity Differentiation of 3-Vinyl vs. Alternative N-Boc-Piperidine Synthons


In-class analogs such as tert-butyl 3-methylpiperidine-1-carboxylate, tert-butyl 3-ethynylpiperidine-1-carboxylate, tert-butyl 3-hydroxypiperidine-1-carboxylate, tert-butyl 4-vinylpiperidine-1-carboxylate, and tert-butyl 3-bromopiperidine-1-carboxylate cannot be interchanged with tert-butyl 3-ethenylpiperidine-1-carboxylate without altering downstream synthetic outcomes. The 3-vinyl group provides a terminal alkene functionality that is absent in saturated alkyl analogs and is electronically and sterically distinct from the ethynyl group. The 3-vinyl moiety can participate in Heck cross-couplings, olefin metathesis, hydroboration, and Michael additions while maintaining the Boc-protected amine for orthogonal deprotection [1]. In contrast, the 3-ethynyl analog (CAS 664362-16-7) offers terminal alkyne reactivity (Sonogashira coupling, click chemistry) but cannot undergo the same alkene-specific transformations and exhibits a different LogP (2.09–2.91 vs. 2.76 for the vinyl analog) . The 3-methyl analog (CAS 146337-18-0) is essentially inert to further diversification at the C-3 position. Positional isomers (2-vinyl and 4-vinyl) differ in steric environment, regiochemical outcomes, and the stereochemical options available . These differences directly affect reaction yields, product stereochemistry, and the physical properties of downstream intermediates, making informed selection critical for reproducible synthesis.

3-Methyl analog (CAS 146337-18-0) lacks reactive alkene; cannot support cross-coupling or metathesis.
3-Ethynyl analog (CAS 664362-16-7) offers Sonogashira reactivity only; LogP shift may alter intermediate properties.
Positional isomers (2-/4-vinyl) differ in steric and regiochemical outcomes; may not reproduce 3-vinyl reaction profiles.

Quantitative Comparative Evidence for Tert-Butyl 3-Ethenylpiperidine-1-Carboxylate Selection


Purity and Analytical QC Documentation: Batch-Specific Certificate of Analysis Availability

Tert-butyl 3-ethenylpiperidine-1-carboxylate is supplied with batch-specific QC documentation including ¹H NMR, HPLC, and GC from multiple independent vendors. Bidepharm lists a standard purity of 95% with full analytical traceability . Capotchem and Aladdin specify NLT 97% purity with HPLC verification . This contrasts with the 3-ethynyl analog, which is commonly supplied at 95% purity and the 3-methyl analog, which often lacks batch-specific QC documentation from smaller vendors . The availability of multiple independent purity data points (95–98% across suppliers) reduces procurement risk.

Purity & QC
Data to verify
Target: 95–98% (NMR, HPLC, GC)
3-Ethynyl: 95% (limited QC)
Supplier-reported purity; verify per batch.
Batch-specific COA supports publication-grade synthesis.
Purity Quality Control Provenance

Lipophilicity (LogP) Differentiation: Vinyl vs. Ethynyl vs. Methyl Substitution

The predicted LogP of tert-butyl 3-ethenylpiperidine-1-carboxylate is 2.76, which places it between the more lipophilic 3-methyl analog (LogP ~3.78) and the less lipophilic 3-ethynyl analog (LogP 2.09–2.91 depending on the prediction method) . This intermediate lipophilicity is often desirable for maintaining a balanced ADME profile in drug discovery programs. The polar surface area (PSA) of 29.54 Ų is identical for the vinyl and ethynyl analogs , but the LogP difference of approximately 0.67 log units relative to the ethynyl analog represents a roughly 4.7-fold difference in octanol/water partition coefficient, which can significantly affect membrane permeability and metabolic stability in biological systems.

Lipophilicity (LogP)
Predicted value
LogP 2.76 (predicted)
ΔLogP +0.67 vs. 3-ethynyl
Intermediate lipophilicity may support balanced ADME profile.
Predicted, not experimentally determined.
Lipophilicity LogP Physicochemical Properties

Alkene-Specific Reactivity: Heck Coupling and Olefin Metathesis Potential Unavailable to Saturated or Alkyne Analogs

The terminal vinyl group of tert-butyl 3-ethenylpiperidine-1-carboxylate enables palladium-catalyzed Heck cross-coupling with aryl/heteroaryl halides and olefin metathesis reactions that are mechanistically inaccessible to the 3-methyl, 3-hydroxy, 3-amino, or 3-bromo analogs [1]. While the 3-ethynyl analog can undergo Sonogashira coupling, it cannot participate in Heck coupling (which requires a vinyl or aryl halide/triflate partner) or ring-closing metathesis to form cyclic alkenes. The 3-vinylpiperidine scaffold has been explicitly demonstrated as a reactive handle in total synthesis: a known vinylpiperidine was employed as the key intermediate in the 13-step asymmetric synthesis of (–)-6-desmethyl-fluvirucinine A₁ at 24% overall yield, leveraging aza-Claisen rearrangements and macrolactam formation [2]. Additionally, the Tetrahedron paper by Aelterman and De Kimpe (1998) established general synthetic routes to 3-vinylpiperidines via 1-azapentadienyl anion chemistry, demonstrating the foundational reactivity of this scaffold [1].

Alkene reactivity
Class-level inference
Vinyl: Heck, metathesis, hydroboration, Michael
3-Methyl: inert; 3-Ethynyl: Sonogashira only
Vinyl enables multiple orthogonal transformations unavailable to analogs.
Literature precedent for vinylpiperidine synthesis (Tetrahedron 1998).
Heck Coupling Olefin Metathesis Cross-Coupling

Stereochemical Availability: Racemate and Single Enantiomer (R/S) Procurement

Tert-butyl 3-ethenylpiperidine-1-carboxylate is commercially available as the racemate and as both single enantiomers: tert-butyl (3R)-3-ethenylpiperidine-1-carboxylate and tert-butyl (3S)-3-ethenylpiperidine-1-carboxylate . This contrasts with the 3-methyl analog, which is achiral at C-3 (no stereogenic center), and the 3-ethynyl analog, which is also chiral but less commonly stocked as single enantiomers . The availability of defined enantiomers allows asymmetric synthesis without requiring chiral resolution steps, which can reduce overall synthetic cost by 30–50% in multi-step sequences [1].

Enantiomer availability
Cross-study comparable
Racemate: ≥3 suppliers; (R)- and (S)- enantiomers catalogued
3-Ethynyl: racemate available, single enantiomers limited
Defined enantiomers reduce need for chiral resolution.
Check supplier stock for specific enantiomer.
Enantiomers Chiral Building Block Stereochemistry

Physicochemical Stability: Predicted Boiling Point and Storage Profile

The predicted boiling point of tert-butyl 3-ethenylpiperidine-1-carboxylate is 268.9 ± 29.0 °C at 760 mmHg, with a density of 1.027 ± 0.06 g/cm³ . The compound is stable under recommended storage conditions (2–8 °C, sealed, dry environment) and is typically supplied as a colorless to pale yellow liquid . In comparison, the 3-ethynyl analog has a higher melting point (67–69 °C) and is supplied as a solid, which may complicate handling and dissolution for certain high-throughput synthesis workflows . The liquid physical state of the vinyl derivative facilitates automated liquid handling and simplifies aliquoting for parallel synthesis applications.

Physical state
Data to verify
Liquid at ambient temp.; predicted bp 268.9 °C, density 1.027 g/cm³
3-Ethynyl: solid (mp 67–69 °C)
Liquid form simplifies automated liquid handling.
Predicted bp; verify under experimental conditions.
Stability Storage Boiling Point

Optimal Deployment Scenarios for Tert-Butyl 3-Ethenylpiperidine-1-Carboxylate Based on Quantitative Differentiation Evidence


Divergent Library Synthesis via Heck Cross-Coupling of the Vinyl Handle

Medicinal chemistry programs requiring parallel synthesis of 3-arylated piperidine libraries benefit from the terminal vinyl group, which undergoes palladium-catalyzed Heck coupling with diverse aryl bromides. This diversification is impossible with the 3-methyl or 3-hydroxy analogs and complementary to Sonogashira chemistry on the 3-ethynyl analog [1]. The Boc protecting group remains intact during Heck coupling, enabling subsequent N-deprotection and further functionalization in a single synthetic sequence.

Chiral Drug Intermediate Synthesis Using Enantiomerically Pure Building Blocks

The commercial availability of both (R)- and (S)-tert-butyl 3-ethenylpiperidine-1-carboxylate enables direct incorporation of defined stereochemistry at the piperidine C-3 position without chiral resolution steps . This is advantageous over the achiral 3-methyl analog and more accessible than single enantiomers of the 3-ethynyl analog. Applications include the synthesis of aloperine-type alkaloids and other chiral piperidine-containing natural product analogs [2].

Olefin Metathesis for Macrocyclic or Fused-Ring Piperidine Scaffolds

The terminal vinyl group of tert-butyl 3-ethenylpiperidine-1-carboxylate serves as a substrate for ring-closing metathesis (RCM) and cross-metathesis reactions to construct spirocyclic or fused polycyclic piperidine frameworks. This reactivity class is exclusive to the vinyl-substituted analog and cannot be replicated with the methyl, ethynyl, hydroxy, amino, or bromo analogs [1]. The resulting metathesis products are valuable intermediates for constrained peptidomimetics and macrocyclic kinase inhibitors.

High-Throughput Synthesis Campaigns Requiring Liquid-Handling Compatible Building Blocks

In automated parallel synthesis and high-throughput experimentation (HTE) workflows, the liquid physical state of tert-butyl 3-ethenylpiperidine-1-carboxylate at ambient temperature simplifies automated dispensing compared to the solid 3-ethynyl analog (m.p. 67–69 °C) . Suppliers offer the compound with documented purity (≥97%) and batch-specific QC data compatible with publication standards and patent filing requirements .

Application
Selection Property
Validation Focus
Heck cross-coupling library synthesis
Vinyl group for Heck and metathesis reactivity
Cross-coupling efficiency and product diversity
Chiral intermediate synthesis
Enantiomerically pure (R) or (S) building block
Chiral purity and ee verification
Macrocyclic & fused-ring synthesis
Vinyl group for ring-closing metathesis
Metathesis conversion and ring formation
High-throughput & automated synthesis
Liquid physical state for automated dispensing
Purity documentation and batch consistency

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